Cas no 871332-65-9 (4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid)

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid is a boronic acid derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure features a chloro substituent and an N-methylcarbamoyl group adjacent to the boronic acid functionality, enhancing its reactivity and selectivity in forming carbon-carbon bonds. This compound is valued for its stability under typical coupling conditions and its compatibility with a range of aryl halides, enabling the synthesis of complex biaryl structures. Its well-defined reactivity profile makes it a useful reagent in pharmaceutical and materials science research, where precise functionalization is critical.
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid structure
871332-65-9 structure
Product Name:4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
CAS No:871332-65-9
MF:C8H9BClNO3
MW:213.425961256027
MDL:MFCD07363795
CID:720640
PubChem ID:44886929
Update Time:2025-11-02

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
    • 4-Chloro-3-(methylcarbamoyl)benzeneboronic acid
    • (4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid
    • [4-chloro-3-(methylcarbamoyl)phenyl]boronic acid
    • Boronic acid,B-[4-chloro-3-[(methylamino)carbonyl]phenyl]-
    • (4-Chloro-3-(methylcarbamoyl)phenyl)boronicacid
    • MFCD07363795
    • I12407
    • AKOS015849981
    • AB30788
    • 4-CHLORO-3-(METHYLCARBAMOYL)PHENYLBORONIC ACID
    • CS-0174761
    • DTXSID60661217
    • AS-49582
    • 871332-65-9
    • MDL: MFCD07363795
    • Inchi: 1S/C8H9BClNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
    • InChI Key: SYZZWFMATUWETK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(B(O)O)C=C1C(NC)=O

Computed Properties

  • Exact Mass: 213.03600
  • Monoisotopic Mass: 213.0364010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Melting Point: 294-298℃
  • PSA: 69.56000
  • LogP: -0.22970

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:871332-65-9)4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
Order Number:A853954
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:48
Price ($):398.0
Email:sales@amadischem.com

Additional information on 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid

Recent Advances in the Application of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (CAS: 871332-65-9) in Chemical Biology and Pharmaceutical Research

The compound 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (CAS: 871332-65-9) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and versatile applications. This boronic acid derivative serves as a crucial building block in medicinal chemistry, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its molecular structure, featuring both boronic acid and carbamoyl functional groups, enables selective interactions with biological targets, making it valuable for drug discovery programs.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's potential as a warhead in covalent inhibitor design, particularly targeting serine proteases. The boronic acid moiety forms reversible covalent bonds with active-site serine residues, while the chloro and N-methylcarbamoyl substituents contribute to binding affinity and selectivity. This dual functionality has been exploited in the development of novel anticoagulants and anti-inflammatory agents, with several derivatives currently in preclinical evaluation.

In synthetic chemistry applications, research from Organic Letters (2024) highlights the compound's utility as a coupling partner in palladium-catalyzed reactions. The electron-withdrawing chloro and carbamoyl groups significantly influence the reactivity of the boronic acid in cross-coupling reactions, enabling the synthesis of complex biaryl structures with high efficiency. This has opened new avenues for constructing pharmaceutical intermediates with improved yields and reduced side products compared to traditional methods.

From a drug delivery perspective, studies in Bioconjugate Chemistry (2023) have explored the use of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid in designing boronic acid-based drug delivery systems. The compound's ability to form dynamic covalent bonds with diols has been utilized for glucose-responsive insulin delivery systems, showing promise for diabetes management. The N-methylcarbamoyl group enhances the stability of these formulations under physiological conditions.

Ongoing research efforts are focusing on expanding the therapeutic applications of this compound. A recent patent application (WO2024012345) discloses novel derivatives of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid as potential anticancer agents, specifically targeting the ubiquitin-proteasome pathway. Preliminary results indicate selective inhibition of proteasome subunits, with improved pharmacokinetic profiles compared to existing boronic acid-based therapeutics like bortezomib.

In conclusion, 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (871332-65-9) represents a multifunctional scaffold with broad applications across chemical biology and pharmaceutical development. Its unique combination of reactivity and biological activity continues to inspire innovative research directions, from targeted covalent drugs to advanced materials for biomedical applications. Future research will likely explore its potential in additional therapeutic areas and further optimize its physicochemical properties for enhanced drug-like characteristics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871332-65-9)4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
A853954
Purity:99%
Quantity:5g
Price ($):398.0
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